Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide

Catalog No.
S8256927
CAS No.
M.F
C12H8BF3KNO3
M. Wt
321.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranu...

Product Name

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide

IUPAC Name

potassium;trifluoro-(3-nitro-4-phenoxyphenyl)boranuide

Molecular Formula

C12H8BF3KNO3

Molecular Weight

321.10 g/mol

InChI

InChI=1S/C12H8BF3NO3.K/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)20-10-4-2-1-3-5-10;/h1-8H;/q-1;+1

InChI Key

VWJFCMKCFMWFPW-UHFFFAOYSA-N

SMILES

[B-](C1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])(F)(F)F.[K+]

Canonical SMILES

[B-](C1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])(F)(F)F.[K+]

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is a specialized chemical compound with the molecular formula C12H8BF3KNO3C_{12}H_{8}BF_{3}KNO_{3} and a molecular weight of 276.10 g/mol. It features a boron atom bonded to a trifluoromethyl group and a phenoxyphenyl moiety, which includes a nitro substituent at the 3-position. This compound is recognized for its unique structural characteristics, making it valuable in various chemical applications.

, particularly those involving borylation. The compound can act as a boron source in cross-coupling reactions, facilitating the formation of carbon-boron bonds. Its reactivity is enhanced due to the presence of the trifluoroborate group, which allows for functionalization under mild conditions. The mechanism typically involves radical pathways, which have been shown to tolerate various functional groups effectively .

The synthesis of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide can be achieved through several methods:

  • Borylation of Aryl Bromides: Utilizing bis-boronic acids in a transition-metal-free borylation reaction under mild conditions can yield this compound. The reaction proceeds without requiring deprotection steps .
  • Direct Reaction with Potassium Trifluoroborate: Reacting 3-nitro-4-phenoxyphenyl derivatives with potassium trifluoroborate in appropriate solvents can also produce this compound.

These methods highlight the versatility and accessibility of synthesizing potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide.

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide finds utility in various fields:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing complex organic molecules.
  • Medicinal Chemistry: Potential use in developing pharmaceuticals due to its unique structural features.
  • Material Science:

Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Potassium trifluoro(4-methoxyphenyl)borate192863-36-80.97
Potassium trifluoro(3-methoxyphenyl)borate438553-44-70.95
Potassium (3,4-dimethoxyphenyl)trifluoroboranuide705254-33-70.88
Potassium (4-hydroxyphenyl)trifluoroborate1015082-71-90.91
Potassium (4-(benzyloxy)phenyl)trifluoroborate850623-47-10.80

Uniqueness

The uniqueness of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide lies in its specific nitro and phenoxy substituents, which may impart distinct reactivity and biological properties compared to other similar compounds listed above. This makes it a candidate for specialized applications in organic synthesis and medicinal chemistry.

Hydrogen Bond Acceptor Count

7

Exact Mass

321.0186393 g/mol

Monoisotopic Mass

321.0186393 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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